molecular formula C14H21BN2O3 B13929531 3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13929531
M. Wt: 276.14 g/mol
InChI Key: AJLLRSVHCCSVST-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a benzamide-substituted aryl pinacol boronic ester. This compound serves as a versatile organoboron reagent in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are a cornerstone method for forming carbon-carbon bonds in the development of pharmaceuticals and advanced materials . The structure incorporates both a boronic ester moiety, protected as the stable pinacol ester, and a benzamide group with an aromatic amine, offering multiple handles for further chemical modification and potential for molecular interactions in biological systems. Compounds with the benzamide scaffold have been identified as promising cores in the discovery of novel anticancer agents . The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester) makes it a stable and convenient reagent for storage and handling, readily participating in coupling reactions after activation . This product is intended for research purposes as a chemical building block and is not for human or veterinary therapeutic use.

Properties

Molecular Formula

C14H21BN2O3

Molecular Weight

276.14 g/mol

IUPAC Name

3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(18)17-5)7-11(16)8-10/h6-8H,16H2,1-5H3,(H,17,18)

InChI Key

AJLLRSVHCCSVST-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)NC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves two key stages:

The synthetic route generally starts from a halogenated benzamide precursor, such as 3-amino-5-bromobenzamide , which undergoes palladium-catalyzed borylation to introduce the pinacol boronate ester, followed by amidation with methylamine or methylamine equivalents.

Detailed Preparation Steps

Step Reaction Type Starting Material(s) Reagents and Conditions Product Notes
1 Palladium-catalyzed Miyaura Borylation 3-amino-5-bromobenzamide Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., KOAc), inert atmosphere, 80–100 °C 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide intermediate High regioselectivity for borylation at bromine site; inert atmosphere prevents oxidation
2 Amidation Boronic ester intermediate Methylamine (aqueous or anhydrous), coupling agents if needed (e.g., EDC, HOBt), solvent (e.g., DMF) 3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Amidation can be done before or after borylation depending on protecting group strategy

Example Synthetic Procedure (Literature-Based)

A typical synthetic procedure reported involves the following:

  • Borylation: 3-amino-5-bromobenzamide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2 and potassium acetate as the base in anhydrous dioxane under nitrogen atmosphere at 90 °C for 12–24 hours. This affords the boronate ester intermediate with good yield.

  • Amidation: The boronate ester intermediate is then treated with methylamine under mild conditions, often in DMF or another polar aprotic solvent, sometimes with coupling agents or under heating, to form the N-methyl amide.

This sequence allows the preservation of the sensitive boronate ester functionality while introducing the N-methyl amide group.

Industrial and Scale-Up Considerations

Industrial synthesis would optimize the above steps for large-scale production by:

  • Using continuous flow reactors to improve heat and mass transfer.
  • Employing automated monitoring of reaction progress.
  • Optimizing catalyst loading and reaction times to maximize yield and purity.
  • Implementing purification techniques such as crystallization or chromatography tailored for boronate esters to ensure high quality.

Such methods are inferred from patent literature describing similar boronic ester benzamide derivatives.

Chemical Reaction Analysis Related to Preparation

Key Reactions Involved

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This is the cornerstone reaction for installing the pinacol boronate ester. It involves oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

  • Amidation: Formation of the amide bond between the carboxylic acid derivative (or activated intermediate) and methylamine. This can be direct or via activated esters or acid chlorides.

Reagents and Conditions Summary

Reaction Type Typical Reagents Conditions Notes
Borylation Pd(dppf)Cl2 or Pd(PPh3)4, bis(pinacolato)diboron, KOAc 80–100 °C, inert atmosphere (N2 or Ar), 12–24 h Anhydrous solvents like dioxane or DMF preferred
Amidation Methylamine (aqueous or anhydrous), coupling agents (EDC, HOBt) Room temp to 60 °C, 2–24 h Protecting groups may be used if necessary

Comparative Analysis with Related Compounds

Feature 3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide Similar Boronic Ester Benzamides (e.g., N-phenyl-4-(dioxaborolan-2-yl)benzamide)
Substituents Amino group at 3-position, N-methyl amide, pinacol boronate at 5-position Varied amide substituents, halogens, or alkyl groups
Synthetic Route Pd-catalyzed borylation of aryl bromide + amidation Similar Pd-catalyzed borylation, sometimes amidation precedes borylation
Reactivity Boronate ester amenable to Suzuki coupling; amino group enhances solubility and hydrogen bonding Similar reactivity; substituents influence solubility and coupling efficiency
Applications Building block in organic synthesis, potential drug development Used in cross-coupling, medicinal chemistry, materials science

Summary Table of Preparation Data

Parameter Details
Starting Material 3-amino-5-bromobenzamide
Key Reagents Bis(pinacolato)diboron, Pd catalyst (Pd(dppf)Cl2), KOAc, methylamine
Solvents Dioxane, DMF, or other polar aprotic solvents
Temperature 80–100 °C for borylation; room temp to 60 °C for amidation
Reaction Time 12–24 hours for borylation; 2–24 hours for amidation
Atmosphere Inert (nitrogen or argon)
Yield Typically moderate to high (exact yields vary by literature source)
Purification Column chromatography or crystallization
Scale Laboratory scale to industrial scale with process optimization

Research Findings and Notes

  • The palladium-catalyzed Miyaura borylation is a well-established, reliable method for introducing the boronate ester functionality in aromatic compounds, including benzamides.

  • The amidation step can be performed either before or after borylation, but protecting groups may be required if the amino group is reactive under borylation conditions.

  • The boronate ester group is sensitive to oxidation and hydrolysis; thus, reaction conditions are carefully controlled to maintain its integrity.

  • The presence of the amino group at the 3-position and the N-methyl substitution enhances the compound's solubility and potential for hydrogen bonding, which can influence both the synthesis and subsequent applications.

  • Industrial patents indicate that similar compounds are synthesized with optimized catalysts and continuous processes to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Lithium aluminum hydride or other reducing agents are commonly employed.

    Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: The major product is the corresponding boronic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are various biaryl compounds, depending on the coupling partner used.

Scientific Research Applications

3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used to create boron-containing biomolecules, which have applications in drug design and development.

    Medicine: Boronic esters are known to inhibit certain enzymes, making this compound a potential candidate for drug development.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boronic ester and amide groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, while the amide group can participate in hydrogen bonding and other interactions. These properties make it useful in enzyme inhibition and as a ligand in various biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences in reactivity, synthesis, and applications:

Table 1: Structural and Functional Comparison of Boron-Containing Benzamides

Compound Name Substituents on Benzamide Core Boron Group Position Key Features Applications/Notes
3-Amino-N-methyl-5-(dioxaborolan-2-yl)benzamide -NHCH₃ (N-position), -NH₂ (meta) Para Amino groups enhance solubility and potential for hydrogen bonding. Suzuki coupling; drug intermediates .
N-Ethyl-2-fluoro-5-(dioxaborolan-2-yl)benzamide (BD01524156) -NHEt (N-position), -F (ortho) Para Fluorine increases electronegativity; ethyl group improves lipophilicity. Fluorinated drug candidates; CAS: BD01524156 .
N-(3-Chloropropyl)-4-(dioxaborolan-2-yl)benzamide (BD01443339) -(CH₂)₃Cl (N-position) Para Chloropropyl chain introduces steric bulk and halogen reactivity. Probable use in polymer crosslinking; 95% purity .
4-Chloro-3-(dioxaborolan-2-yl)benzamide (CAS: 1242422-55-4) -Cl (meta) Para Chlorine at meta position directs electrophilic substitution. Intermediate for agrochemicals; commercial availability noted .
N-Phenyl-4-(dioxaborolan-2-yl)benzamide (CAS: 949115-03-1) -NPh (N-position) Para Phenyl group enhances π-π stacking; high purity (97%) . Catalysis or OLED materials; compatible with aryl halide couplings .
2-Chloro-N-cyclopropyl-5-(dioxaborolan-2-yl)benzamide (CAS: 1621438-71-8) -Cl (ortho), -N-cPr (N-position) Para Cyclopropyl group increases steric hindrance; 98% purity . Targeted for kinase inhibitors; stability under acidic conditions .
N-Methyl-4-(dioxaborolan-2-yl)benzamide (CAS: 214360-57-3) -NHCH₃ (N-position) Para Simpler structure; lacks amino substituent on aromatic ring. Baseline for structure-activity studies .

Key Observations:

Substituent Effects: Electron-Donating Groups: The amino (-NH₂) and methylamino (-NHCH₃) groups in the main compound enhance solubility and participation in hydrogen bonding, making it advantageous for aqueous-phase reactions . In contrast, N-Ethyl-2-fluoro-5-(dioxaborolan-2-yl)benzamide leverages fluorine’s electronegativity for improved metabolic stability in drug candidates . Halogen Substituents: Chlorine or fluorine at ortho/meta positions (e.g., 4-Chloro-3-(dioxaborolan-2-yl)benzamide) directs regioselectivity in cross-coupling reactions .

Synthetic Routes: The main compound’s synthesis likely involves amide coupling between 3-amino-5-boronic acid benzamide derivatives and methylamine, followed by boronate ester protection (similar to methods in and ) . N-Phenyl-4-(dioxaborolan-2-yl)benzamide is synthesized via palladium-catalyzed Miyaura borylation, a common method for aryl boronate esters .

Applications: Suzuki-Miyaura Coupling: All compounds serve as boron donors in cross-couplings, but the main compound’s amino groups may facilitate chelation with transition metals, improving reaction efficiency . Drug Discovery: 2-Chloro-N-cyclopropyl-5-(dioxaborolan-2-yl)benzamide is explicitly used in kinase inhibitor synthesis, highlighting the role of steric groups in target binding .

Stability and Purity :

  • Purity varies (95–98%), with N-Phenyl-4-(dioxaborolan-2-yl)benzamide achieving 97% purity, critical for reproducible catalysis .
  • The main compound’s stability under basic conditions is inferred from analogous pinacol boronate esters, which hydrolyze slowly in aqueous media .

Biological Activity

3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19BN2O3
  • Molecular Weight : 249.11 g/mol
  • CAS Number : 130066908

Structure

The compound features a benzamide core with an amino group and a dioxaborolane moiety, which may influence its solubility and interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit significant antitumor properties. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis
Compound BMCF-710Cell Cycle Arrest
3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamideA549TBDTBD

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have reported that its structural analogs possess activity against various bacterial strains. The presence of the dioxaborolane group is believed to enhance its interaction with microbial enzymes.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The dioxaborolane moiety may interact with active sites of enzymes involved in cell proliferation.
  • Induction of Oxidative Stress : The compound could induce oxidative stress in target cells leading to apoptosis.
  • Modulation of Signaling Pathways : It may affect pathways such as MAPK or PI3K/Akt that are crucial for cell survival and proliferation.

Case Study 1: Anticancer Activity in vitro

A study evaluated the cytotoxic effects of 3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide on A549 lung cancer cells. The results indicated an IC50 value suggesting moderate cytotoxicity. Further analysis revealed that the compound induced apoptosis via caspase activation.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus. The compound demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

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